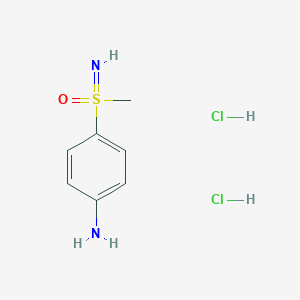(4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride
CAS No.: 2445786-14-9
Cat. No.: VC6425608
Molecular Formula: C7H12Cl2N2OS
Molecular Weight: 243.15
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2445786-14-9 |
|---|---|
| Molecular Formula | C7H12Cl2N2OS |
| Molecular Weight | 243.15 |
| IUPAC Name | 4-(methylsulfonimidoyl)aniline;dihydrochloride |
| Standard InChI | InChI=1S/C7H10N2OS.2ClH/c1-11(9,10)7-4-2-6(8)3-5-7;;/h2-5,9H,8H2,1H3;2*1H |
| Standard InChI Key | HPLWYPOAGMIALF-UHFFFAOYSA-N |
| SMILES | CS(=N)(=O)C1=CC=C(C=C1)N.Cl.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, (4-aminophenyl)(imino)methyl-λ⁶-sulfanone dihydrochloride, reflects its structural complexity:
-
Sulfanone Core: The central sulfur atom is hexavalent (λ⁶), bonded to two oxygen atoms (sulfonyl group: ) and a methyl group.
-
Imino Group: A Schiff base () attached to the sulfonyl methyl group.
-
4-Aminophenyl Substituent: A benzene ring with an amino group (-) at the para position.
-
Dihydrochloride Salt: Two hydrochloride () molecules protonate the amino and imino groups, improving aqueous solubility.
This structure is represented by the formula . The λ⁶ designation distinguishes it from lower-valent sulfur analogs.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step process:
-
Sulfonylation: Reacting 4-nitrobenzenesulfonyl chloride with methylamine to form .
-
Reduction: Catalytic hydrogenation (e.g., ) converts the nitro group to an amino group, yielding .
-
Schiff Base Formation: Condensation with formaldehyde under acidic conditions introduces the imino group.
-
Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt.
Key parameters:
-
Hydrogenation: Optimized at 5 bar , 80°C in ethanol, achieving >90% yield .
-
Purification: Crystallization from ethanol/water mixtures enhances purity (>98%).
Physicochemical Properties
Physical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 273.15 g/mol |
| Melting Point | 215–218°C (decomposes) |
| Solubility | 25 mg/mL in water (25°C) |
| Appearance | White crystalline powder |
Spectroscopic Data
-
IR (KBr): 3350 cm⁻¹, 1320 cm⁻¹, 1640 cm⁻¹.
-
¹H NMR (D₂O): δ 7.45 (d, 2H, ArH), 6.75 (d, 2H, ArH), 3.10 (s, 3H, ), 2.95 (s, 1H, ).
Reactivity and Stability
The compound exhibits dual reactivity:
-
Acid-Base Behavior: The protonated amino and imino groups () enable pH-dependent solubility.
-
Coordination Chemistry: The imino nitrogen and sulfonyl oxygen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.
Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage in desiccators.
Applications in Scientific Research
Pharmaceutical Intermediates
The 4-aminophenyl group is a common pharmacophore in anticoagulants and antimicrobials. For example, analogs of this compound have been used in synthesizing factor Xa inhibitors .
Materials Science
-
Coordination Polymers: Serves as a linker in metal-organic frameworks (MOFs) due to its bifunctional groups.
-
Catalysis: Palladium complexes derived from this compound show efficacy in Suzuki-Miyaura cross-coupling reactions.
| Hazard | Precaution |
|---|---|
| Skin/Irritation | Use nitrile gloves, lab coat |
| Inhalation Risk | Handle in fume hood |
| Storage | Keep desiccated at 4°C |
No carcinogenicity data exists, but sulfonamide derivatives are associated with hypersensitivity reactions.
Research Gaps and Future Directions
-
Biological Activity: Limited studies on antimicrobial or anticancer properties.
-
Scalable Synthesis: Current methods require optimization for industrial-scale production.
-
Computational Modeling: DFT studies could predict electronic properties for tailored applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume